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Compound of Interest

Compound Name: N-(1-methoxyethyl)formamide

CAS No.: 38591-94-5

Cat. No.: B3190041

Get Quote

Executive Summary: The "Alkoxy" Pathway Intermediate
N-(1-methoxyethyl)formamide (CAS: 38591-94-5) represents the "Alkoxy Route" to N-

vinylformamide. Unlike the classical "Ester Route" (which utilizes acetic anhydride), the MEF

pathway employs methanol for etherification, generating water as the only byproduct before

pyrolysis.

For drug development professionals utilizing NVF-based polymers (e.g., for hydrogels or drug

delivery matrices), MEF is a critical process impurity. Its presence indicates incomplete

pyrolysis or moisture contamination during storage. This guide defines the spectroscopic

fingerprints required to detect MEF at trace levels.

Spectroscopic Atlas: Definitive Characterization
MEF exhibits complex spectra due to Amide Rotamerism. The partial double bond character of

the C–N bond creates two distinct conformers (cis and trans) observable in NMR at ambient

temperature.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400 MHz

Diagnostic Feature: The "Methine Quartet" at ~5.2–5.5 ppm is the primary tracking signal.
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¹³C -CH- 75.2 / 81.0 - -
Hemiaminal

carbon.

Analyst Note: In ¹H NMR, do not confuse the MEF methine quartet (~5.4 ppm) with the alkene

protons of NVF (which appear as a complex pattern at 4.2–4.7 ppm and 6.6–6.9 ppm).

B. Infrared (IR) Spectroscopy
Method: ATR-FTIR (Liquid Film)

Amide I (C=O): 1665 cm⁻¹ (Strong).

Amide II (N-H): 1530 cm⁻¹ (Medium, broad).

Ether C-O-C: 1090–1120 cm⁻¹ (Strong). Key differentiator from NVF.

Absence of OH: The spectrum must lack the broad O-H stretch (3300–3400 cm⁻¹)

characteristic of the precursor HEF.

C. Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV)

Molecular Ion (M⁺):m/z 103 (Weak/Absent).

Base Peak:m/z 72 (Loss of -OCH₃).

Fragment:m/z 44 (Loss of -NHCHO).

Fragment:m/z 31 (Methoxy cation, CH₃O⁺).

Comparative Analysis: MEF vs. Alternatives
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In a process setting, MEF must be distinguished from its precursor (HEF) and the final product

(NVF).

Feature

Precursor: HEF (N-
(1-
hydroxyethyl)forma
mide)

Target: MEF (N-(1-
methoxyethyl)form
amide)

Product: NVF (N-
vinylformamide)

Role Starting Material Stable Intermediate
Polymerizable

Monomer

Reactive Group Hydroxyl (-OH) Methoxy (-OCH₃) Vinyl (-CH=CH₂)

¹H NMR Key 4.8–5.0 (OH broad) 3.22 (OCH₃ singlet) 6.6–6.9 (Vinyl CH)

IR Signature
Broad OH (~3350

cm⁻¹)

Strong C-O (~1100

cm⁻¹)

C=C Stretch (~1630

cm⁻¹)

Stability Hygroscopic, unstable Moderately Stable
Polymerizes w/o

stabilizer

Process Risk
Forms bis-formamide

dimers

Hydrolyzes to HEF +

MeOH

Crosslinks

spontaneously

Experimental Protocols
Protocol A: Synthesis of MEF (Etherification)
Objective: Convert HEF to MEF to validate spectral standards.

Setup: Equip a 250 mL three-neck flask with a magnetic stirrer, thermometer, and a reflux

condenser.

Reactants: Charge N-(1-hydroxyethyl)formamide (HEF) (0.1 mol, 8.9 g) and Methanol

(anhydrous, 50 mL).

Catalysis: Add H₂SO₄ (conc., 0.5 mL) or an acidic ion-exchange resin (e.g., Amberlyst 15,

1.0 g).

Reaction: Heat to 40–50°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or GC.
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Neutralization: Cool to RT. Neutralize with NaOCH₃ (methanolic solution) or NaHCO₃ until

pH 7.

Workup: Filter off salts/resin. Remove excess methanol via rotary evaporation (40°C, 200

mbar).

Purification: Distill the residue under reduced pressure.

Target BP: ~70–80°C at 2–5 mmHg.

Yield: Expect 85–92%.

Protocol B: Purity Analysis (GC-FID)
Objective: Quantify MEF content in NVF monomer samples.

Column: DB-WAX or equivalent PEG column (30m x 0.25mm x 0.25µm).

Injector: 220°C, Split 20:1.

Carrier: Helium, 1.0 mL/min constant flow.

Oven: 60°C (hold 2 min)

10°C/min

220°C (hold 5 min).

Detector: FID, 250°C.

Retention Order: Methanol < NVF < MEF < HEF < Bis-formamide.

Reaction Pathways & Logic
The following diagram illustrates the "Alkoxy Route" and the critical equilibrium between the

hemiaminal ether (MEF) and the reactive iminium species, which explains its reactivity.
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Figure 1: Synthetic pathway highlighting MEF as the stable ether intermediate before pyrolysis

to NVF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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